Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate
Description
Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate is a β-keto ester derivative featuring a thiadiazole ring substituted with a phenyl group and a sulfur-linked sulfanyl moiety. Its molecular structure combines a reactive β-keto ester core with a heterocyclic thiadiazole system, which may confer unique electronic, steric, and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-2-19-12(18)8-11(17)9-20-14-15-13(16-21-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLNUCRJKJXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.
Formation of the Butanoate Backbone: The butanoate backbone can be constructed by reacting ethyl acetoacetate with the thiadiazole derivative under basic conditions.
Final Assembly: The final compound is obtained by esterification and oxidation reactions to introduce the ethyl ester and ketone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halides and a suitable base.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity to certain proteins, while the ester and ketone groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Structural Differences : The trifluorophenyl substituent replaces the thiadiazolylsulfanyl group, introducing strong electron-withdrawing fluorine atoms. This enhances lipophilicity and metabolic stability compared to the thiadiazole derivative.
- Synthesis and Applications : Used in enzymatic transamination studies, this compound serves as a precursor for chiral amines in pharmaceutical synthesis. Its fluorinated aromatic ring improves binding affinity to hydrophobic enzyme pockets .
Diethyl Ethoxymethylenemalonate (DEEMM)
- Structural Differences : DEEMM features an ethoxymethylene group instead of the thiadiazole-sulfanyl moiety, making it a more flexible and electron-rich malonate ester.
- Applications: Widely used as a building block for heterocycles (e.g., quinolones) and in peptide mimetics. Its ethoxy group facilitates nucleophilic substitutions, unlike the thiadiazole derivative’s sulfur-based reactivity .
Ethyl 3-oxo-4-(phenylsulfanyl)butanoate
- Structural Differences : Lacks the thiadiazole ring but retains the phenylsulfanyl group. This simplifies the heterocyclic system while preserving sulfur-mediated reactivity.
- Biological Activity : Sulfur atoms in such compounds often enhance antioxidant or enzyme-inhibitory properties. However, the absence of the thiadiazole ring may reduce thermal stability and π-stacking capacity.
Comparative Data Table
Key Research Findings
- Electronic Effects: The thiadiazole ring in this compound increases electron deficiency at the β-keto group, enhancing its electrophilicity compared to non-heterocyclic analogs.
- Biological Relevance : Thiadiazole derivatives exhibit antimicrobial and anticancer activity in preclinical studies, though specific data for this compound remain unreported.
- Synthetic Challenges : The steric bulk of the thiadiazole-sulfanyl group may complicate enantioselective catalysis, unlike the more flexible DEEMM or fluorinated analogs .
Biological Activity
Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a phenyl group and an ethyl ester functional group. The presence of the thiadiazole moiety is critical for its biological activity, as it can interact with various biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The thiadiazole ring can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to receptors, affecting signal transduction pathways.
- Antimicrobial Activity : The structure allows for interaction with microbial membranes or metabolic processes.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. This compound has been evaluated against various bacteria and fungi:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibitory effect | |
| Escherichia coli | Effective against resistant strains | |
| Candida albicans | Exhibited antifungal properties |
Anticancer Activity
Recent research has highlighted the potential anticancer effects of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| HeLa (cervical cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Gowda et al. (2020) evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In a comparative study on anticancer properties, ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-y)sulfanyl]butanoate was tested alongside other known anticancer agents. Results indicated that it induced apoptosis in MCF-7 cells through mitochondrial pathways, with increased levels of caspase activation observed.
Structure–Activity Relationship (SAR)
The biological activity of ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-y)sulfanyl]butanoate can be influenced by modifications to its structure. Substituents on the thiadiazole ring and variations in the ester group can enhance or diminish its activity:
- Substituent Variability : Different phenyl substitutions can lead to variations in binding affinity and selectivity towards biological targets.
- Functional Group Modification : Altering the ester or ketone functionalities may impact solubility and bioavailability.
Q & A
Basic: What are the primary synthetic routes and optimization challenges for Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing intermediates. For example, analogs with similar sulfanyl-thiadiazole motifs are synthesized by reacting 3-phenyl-1,2,4-thiadiazol-5-thiol with α,β-unsaturated carbonyl esters under basic conditions . A key challenge is minimizing side reactions, such as aminolysis of the ethoxycarbonyl group or Hunsdiecker cleavage, as observed in failed attempts to convert 3-oxoesters to enaminoesters . Optimization involves adjusting reaction solvents (e.g., 1,4-dioxane), temperature, and stoichiometry, as demonstrated in thiadiazole-triazole hybrid syntheses .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and computational methods:
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
- NMR : Use H and C NMR to resolve ester (-COOEt), thioether (-S-), and aromatic protons. For example, the thiadiazole proton environment can be compared to analogs in literature .
- XRD : If single crystals are obtainable, refine structures using SHELXL and visualize with ORTEP-3 .
Advanced: What computational strategies are recommended to predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). This reveals charge transfer interactions and global reactivity descriptors (e.g., electrophilicity index) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .
- RDG/AIM Analysis : Quantify non-covalent interactions (e.g., van der Waals forces) influencing crystal packing or ligand-receptor binding .
Advanced: How can biological activity be assessed for this compound?
Methodological Answer:
- Antiviral Assays : Test against cell lines (e.g., influenza) using plaque reduction or cytopathic effect inhibition, with umifenovir as a positive control .
- Molecular Docking : Use AutoDock Vina to simulate binding to viral proteins (e.g., neuraminidase). Validate docking poses with MD simulations and compare binding energies to known inhibitors .
- ADMET Prediction : Employ tools like SwissADME to estimate pharmacokinetic properties early in drug discovery pipelines .
Advanced: How should researchers address contradictions between experimental and computational data?
Methodological Answer:
- Vibrational Spectroscopy Mismatches : Re-examine DFT basis sets (e.g., switch from 6-31G to 6-311G) or include anharmonic corrections .
- Crystallographic vs. Optimized Geometries : Compare XRD bond lengths/angles with DFT-optimized structures to assess solvent or crystal field effects .
- Biological Activity Discrepancies : Cross-validate in vitro results with in silico predictions by adjusting docking parameters (e.g., grid box size) or using consensus scoring .
Advanced: What reaction mechanisms govern the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Ester Hydrolysis : Under basic conditions, the ethoxycarbonyl group may undergo saponification. Monitor via pH-controlled HPLC to track degradation products .
- Thioether Oxidation : Use cyclic voltammetry to study redox behavior; the sulfanyl-thiadiazole moiety is prone to oxidation, forming sulfoxides .
- Thermal Stability : Perform TGA-DSC to identify decomposition thresholds and correlate with computational thermochemistry data (e.g., Gibbs free energy) .
Basic: What analytical methods ensure purity for pharmacological studies?
Methodological Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to resolve impurities. Calibrate with certified reference standards .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and fragment peaks to validate structural motifs .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .
Advanced: How can structural modifications enhance target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and hydrogen bonding .
- Side Chain Elongation : Introduce alkyl spacers between the thiadiazole and ester groups to improve membrane permeability .
- Protease Stability Assays : Test modified analogs in human liver microsomes to identify metabolically resistant derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
